5'-O-Trityl-2'-deoxyuridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

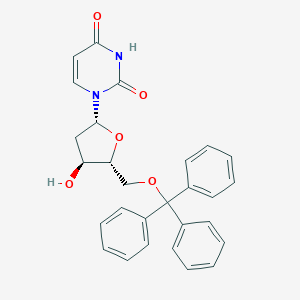

1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJNFNLUKYZAKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321445 |

Source

|

| Record name | MLS003171338 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84472-83-3, 14270-73-6 |

Source

|

| Record name | NSC378650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171338 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5'-O-Trityl-2'-deoxyuridine: Strategic Applications in Nucleoside Chemistry

Executive Summary

5'-O-Trityl-2'-deoxyuridine (Tr-dU) represents a critical intermediate in the architecture of modified oligonucleotides. While the 4,4'-dimethoxytrityl (DMT) group is the industry standard for automated synthesis due to its rapid acid lability, the parent trityl (Tr) group offers a unique stability profile. It provides robust protection for the 5'-hydroxyl position, resisting mild acidic conditions that would prematurely cleave a DMT group, while remaining removable under specific hydrolytic conditions.

This guide details the chemical structure, synthesis, and characterization of Tr-dU, designed for researchers requiring precise control over nucleoside functionalization.

Chemical Architecture and Properties[1]

Structural Analysis

The molecule consists of a 2'-deoxyuridine core where the primary hydroxyl group at the 5'-position is ether-linked to a triphenylmethyl (trityl) sterically bulky shielding group.

-

Regioselectivity: The trityl group preferentially reacts with the primary 5'-OH over the secondary 3'-OH due to steric hindrance, allowing for high-yield regioselective synthesis without blocking the 3'-position.

-

Lipophilicity: The three phenyl rings significantly increase the lipophilicity of the nucleoside, facilitating purification by organic solvent extraction and silica gel chromatography.

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-[(triphenylmethoxy)methyl]oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |

| CAS Number | 14270-73-6 |

| Molecular Formula | C₂₈H₂₆N₂O₅ |

| Molecular Weight | 470.52 g/mol |

| Appearance | White to off-white amorphous foam or crystalline solid |

| Solubility | Soluble in Pyridine, DCM, DMSO, DMF; Insoluble in Water |

| pKa (Uracil N3) | ~9.2 (Base moiety) |

| Rf Value (TLC) | ~0.5 (10% MeOH in DCM) - Significantly higher than free dU |

Synthesis and Reaction Mechanism[2][6][7]

The synthesis of this compound relies on the nucleophilic attack of the 5'-hydroxyl oxygen on the electrophilic trityl chloride. Pyridine serves a dual role: as the solvent and as a base to neutralize the HCl by-product, driving the equilibrium forward.

Reaction Pathway Diagram

Figure 1: The regioselective tritylation of 2'-deoxyuridine.[1][2][3] The reaction is driven by the steric preference of the bulky trityl group for the primary 5'-alcohol.

Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

-

2'-Deoxyuridine (2.28 g, 10 mmol)

-

Trityl Chloride (TrCl) (3.1 g, 11 mmol, 1.1 eq)

-

Anhydrous Pyridine (50 mL)

-

Methanol (for quenching)

Step-by-Step Methodology:

-

Drying (Critical): Co-evaporate 2'-deoxyuridine with anhydrous pyridine (2 x 20 mL) to remove trace water. Resuspend in 50 mL anhydrous pyridine.

-

Addition: Add Trityl Chloride in one portion at room temperature.

-

Reaction: Stir under inert atmosphere (Argon/Nitrogen) for 12–16 hours. Monitor by TLC (10% MeOH/DCM). The starting material (

) should disappear, replaced by the product ( -

Quenching: Add Methanol (5 mL) and stir for 15 minutes to react with excess TrCl.

-

Workup: Evaporate pyridine under reduced pressure to an oil. Dissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography on silica gel (Gradient: 0% to 5% MeOH in DCM).

-

Isolation: Evaporate fractions to yield the product as a white amorphous foam.

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Proton NMR (¹H NMR) Diagnostic Signals

-

Trityl Group: A multiplet integrating to 15 protons in the aromatic region (

7.20 – 7.45 ppm). This confirms the incorporation of the protecting group. -

H-6 (Uracil): Doublet at

~7.8 ppm. -

H-1' (Anomeric): Triplet/Multiplet at

~6.2 ppm.[4] -

H-5' / H-5'' (Methylene): These protons shift upfield compared to the free nucleoside due to the shielding effect of the trityl group, typically appearing around

3.2 – 3.4 ppm.

Mass Spectrometry

-

ESI-MS: Observe

peak at 493.5 m/z. -

Trityl Cation: In acidic MS conditions, a characteristic peak at 243 m/z (triphenylmethyl cation) is often observed.

Deprotection and Stability Profile

The trityl group is acid-labile but significantly more stable than the DMT group. This differential stability allows for "orthogonal" protection strategies.

Acid Sensitivity Comparison

| Protecting Group | Lability | Deprotection Condition (Standard) |

| DMT (Dimethoxytrityl) | High | 3% TCA in DCM (Seconds) |

| Trityl (Triphenylmethyl) | Moderate | 80% Acetic Acid (Heat) or stronger TFA (Minutes) |

Deprotection Mechanism

The cleavage involves the protonation of the ether oxygen, followed by the departure of the stable trityl cation.

Figure 2: Acid-catalyzed hydrolysis of the trityl ether. The reaction is driven by the stability of the resonance-stabilized triphenylmethyl cation.

Applications in Drug Development

-

3'-Functionalization: Tr-dU is the primary starting material for creating 3'-phosphoramidites or 3'-succinates (for solid support loading) when the 5'-end requires a more robust protecting group than DMT.

-

Analytical Standards: Used to calibrate HPLC systems for monitoring detritylation efficiency in manual synthesis cycles.

-

Prodrug Scaffolds: The lipophilicity of the trityl group has been explored to enhance cellular uptake of nucleoside analogs before intracellular cleavage.

References

-

Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. Link

-

Khorana, H. G. (1968). Synthesis in the study of nucleic acids. Biochemical Journal, 109(5), 709-725. Link

-

Sigma-Aldrich. (n.d.). 5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine Product Sheet (Related Derivative Properties). Link

-

Current Protocols. (2001). Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons. (Standard reference for nucleoside protection protocols).

Sources

- 1. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 2'-Deoxyuridine(951-78-0) 1H NMR spectrum [chemicalbook.com]

5'-O-Trityl-2'-deoxyuridine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract: This guide provides an in-depth technical overview of 5'-O-Trityl-2'-deoxyuridine, a critical building block in the synthesis of oligonucleotides. We will delve into its chemical properties, synthesis, purification, and applications, with a focus on the practical considerations for researchers and drug development professionals. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

This compound is a protected nucleoside derivative that plays a pivotal role in the chemical synthesis of DNA oligonucleotides. The trityl group, a bulky hydrophobic moiety, selectively protects the primary 5'-hydroxyl group of the deoxyuridine sugar, preventing unwanted side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis. This strategic protection is fundamental to the stepwise, controlled assembly of DNA chains. The Chemical Abstracts Service (CAS) has assigned the unique identifier 14270-73-6 to this compound[1]. Understanding the properties and handling of this key reagent is essential for any scientist involved in the development of oligonucleotide-based therapeutics and diagnostics.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring the quality and purity of the final oligonucleotide product.

| Property | Value | Source |

| CAS Number | 14270-73-6 | [1] |

| Molecular Formula | C28H26N2O5 | N/A |

| Molecular Weight | 470.52 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. Insoluble in water. | N/A |

| Melting Point | 138-142 °C | N/A |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is a cornerstone of nucleoside chemistry. The most common and industrially scalable method involves the direct reaction of 2'-deoxyuridine with trityl chloride in the presence of a suitable base, typically pyridine.

Reaction Mechanism

The synthetic strategy hinges on the differential reactivity of the hydroxyl groups on the deoxyribose sugar. The 5'-hydroxyl is a primary alcohol and is therefore more sterically accessible and nucleophilic than the 3'-secondary hydroxyl group. This inherent reactivity difference allows for the selective protection of the 5'-position.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation: Dry all glassware thoroughly in an oven at 120°C overnight. Ensure all reagents are anhydrous.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2'-deoxyuridine in anhydrous pyridine.

-

Reagent Addition: Slowly add trityl chloride to the solution at room temperature with continuous stirring. The molar ratio of trityl chloride to deoxyuridine is typically 1.1:1 to ensure complete reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 95:5 v/v). The product will have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by adding methanol. Remove the pyridine under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is critical to remove unreacted starting materials and byproducts. The method of choice is typically column chromatography on silica gel.

-

Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound as a white solid.

Application in Automated Oligonucleotide Synthesis

The primary application of this compound is as a protected building block in solid-phase oligonucleotide synthesis. The workflow of a standard synthesis cycle is depicted below.

Caption: The four steps of an oligonucleotide synthesis cycle.

The trityl group's acid lability is a key feature that enables its selective removal at the beginning of each synthesis cycle, typically with a mild acid like trichloroacetic acid, without compromising the integrity of the growing oligonucleotide chain.

Quality Control and Validation

To ensure the reliability and reproducibility of oligonucleotide synthesis, rigorous quality control of the starting materials, including this compound, is essential.

| Analytical Technique | Purpose | Acceptance Criteria |

| ¹H NMR | Structural confirmation and purity assessment | Spectrum consistent with the expected structure; absence of significant impurity signals. |

| Mass Spectrometry | Molecular weight verification | Observed mass consistent with the calculated molecular weight. |

| HPLC | Purity determination | Purity ≥ 98%. |

| FT-IR | Functional group analysis | Presence of characteristic peaks for the trityl and nucleoside moieties. |

Conclusion

This compound is an indispensable reagent in the field of nucleic acid chemistry and drug development. Its unique properties, particularly the selective and reversible protection of the 5'-hydroxyl group, have enabled the routine and automated synthesis of DNA oligonucleotides for a wide range of therapeutic and diagnostic applications. A thorough understanding of its synthesis, purification, and quality control, as outlined in this guide, is fundamental for any researcher or professional working in this exciting and rapidly advancing field.

References

Sources

A Comprehensive Technical Guide to 5'-O-Trityl-2'-deoxyuridine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5'-O-Trityl-2'-deoxyuridine, a cornerstone molecule in the chemical synthesis of oligonucleotides. We will delve into its fundamental properties, the critical role of the trityl protecting group, its application in solid-phase synthesis, and the analytical methodologies for its characterization and purification.

Core Molecular Properties

This compound is a chemically modified nucleoside, specifically a derivative of 2'-deoxyuridine. The key modification is the attachment of a bulky triphenylmethyl (trityl) group to the 5'-hydroxyl position of the deoxyribose sugar. This modification is not a trivial structural change; it is a strategic chemical feature that is fundamental to its primary application.

| Property | Value | Source |

| Chemical Formula | C₂₈H₂₆N₂O₅ | [1] |

| Molecular Weight | 470.52 g/mol | [1] |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-[(triphenylmethoxy)methyl]oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | [1] |

| CAS Number | 14270-73-6 | [1] |

The Trityl Group: A Strategic Protecting Moiety

The utility of this compound lies in the unique chemical properties of the trityl group. In the complex, multi-step process of oligonucleotide synthesis, it is imperative to control which chemical groups react at each stage. The trityl group serves as a temporary "protecting group" for the 5'-hydroxyl function of the deoxyuridine nucleoside.

Causality of Protection: The primary hydroxyl group at the 5' position is a key reactive site for forming the phosphodiester backbone of a growing DNA chain. Without protection, this hydroxyl group could react out of turn, leading to uncontrolled polymerization and a mixture of undesired side products. The bulky trityl group sterically hinders the 5'-hydroxyl, rendering it unreactive to the conditions of the subsequent coupling step in oligonucleotide synthesis.

Acid-Labile Nature: A crucial feature of the trityl protecting group is its susceptibility to removal under mild acidic conditions.[2][3] This acid-lability is due to the remarkable stability of the resulting triphenylmethyl (trityl) carbocation, which is stabilized by the resonance delocalization of the positive charge across the three phenyl rings.[2] This allows for its selective removal without damaging the growing oligonucleotide chain.[3] The release of the trityl cation is often accompanied by the appearance of a bright orange color, which can be used for spectrophotometric quantification to monitor the efficiency of each synthesis cycle.[3]

Caption: The acid-catalyzed removal (detritylation) of the trityl group.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a fundamental building block in the automated solid-phase synthesis of DNA via the phosphoramidite method. This cyclic process allows for the precise, stepwise addition of nucleotides to create a custom DNA sequence.

The Synthesis Cycle: The synthesis occurs on a solid support (e.g., controlled pore glass) within a column. A single cycle involves four key steps:

-

Deprotection (Detritylation): A solution of a mild acid, such as dichloroacetic acid in an organic solvent, is passed through the column. This removes the trityl group from the 5'-hydroxyl of the nucleotide bound to the solid support, making it available for the next reaction.

-

Coupling: The desired 5'-O-Trityl-protected nucleoside phosphoramidite (like this compound phosphoramidite) is activated with a catalyst (e.g., tetrazole) and delivered to the column. It reacts with the newly freed 5'-hydroxyl group, extending the DNA chain by one base. High coupling efficiency is crucial for the synthesis of long oligonucleotides.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are chemically "capped" (typically by acetylation) to prevent them from participating in subsequent cycles. This is a critical quality control step that prevents the formation of deletion mutations in the final product.

-

Oxidation: The newly formed phosphite triester linkage is unstable. An oxidizing agent (e.g., iodine in the presence of water) is used to convert it into a more stable phosphotriester linkage, which is a precursor to the natural phosphodiester backbone.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Purification Strategies: The "Trityl-On" Advantage

After synthesis, the crude product contains the full-length desired oligonucleotide along with shorter, "failure" sequences from incomplete capping or coupling. The trityl group offers a powerful handle for purification.

Trityl-On Purification: In this widely used method, the final detritylation step is omitted on the synthesizer.[5] Consequently, only the full-length product retains the bulky, lipophilic (hydrophobic) trityl group at its 5'-end.[5] This significant difference in hydrophobicity allows for excellent separation of the "trityl-on" product from the "trityl-off" failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC) or specialized cartridges.[5]

Experimental Protocol: Trityl-On Cartridge Purification

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and base-deprotected using concentrated ammonium hydroxide, leaving the 5'-trityl group intact.

-

Loading: The crude solution is loaded onto a reverse-phase cartridge. The trityl-on oligonucleotide binds strongly to the hydrophobic resin, while the more polar, trityl-off failure sequences pass through.

-

Washing: The cartridge is washed with a low-concentration organic solvent (e.g., acetonitrile) to remove any remaining impurities and failure sequences.

-

Detritylation: An acidic solution (e.g., 2% trifluoroacetic acid) is applied to the cartridge. This cleaves the trityl group, reducing the hydrophobicity of the desired oligonucleotide.[5]

-

Elution: The now "trityl-off" full-length product is eluted from the cartridge using an appropriate buffer or solvent mixture.

-

Desalting: The final purified oligonucleotide is desalted to remove any remaining chemical contaminants from the synthesis and purification process.

Analytical Characterization

To ensure the identity and purity of both the this compound starting material and the final oligonucleotide product, several analytical techniques are employed.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the compound. For this compound, the expected mass would correspond to its molecular formula. For the final oligonucleotide, MS confirms that the correct sequence was synthesized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of this compound, confirming the presence of the trityl group and its attachment to the 5' position of the deoxyribose sugar.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the protected nucleoside and the final oligonucleotide product. By comparing the retention time of the sample to a known standard, purity can be accurately determined.

Conclusion

This compound is more than just a modified nucleoside; it is an enabling tool for the precise chemical synthesis of DNA. The strategic use of its trityl protecting group allows for controlled, stepwise chain elongation and provides a powerful handle for purification. A thorough understanding of its properties and the chemistry of the trityl group is essential for researchers and professionals engaged in oligonucleotide synthesis, genetic research, diagnostics, and the development of nucleic acid-based therapeutics.

References

- 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine. (2022, September 23). Aalen Chemicals.

- This compound. Fluorochem.

- Avoiding Depurination During Trityl-on Purification. Phenomenex.

- Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Research.

- Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories, University of Michigan.

- 1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site. PubMed Central.

- Synthesis of Long Oligonucleotides. Glen Research.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. glenresearch.com [glenresearch.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. glenresearch.com [glenresearch.com]

- 5. phenomenex.com [phenomenex.com]

- 6. 1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing the 5'-O-Trityl Cleavage Landscape: Kinetics, Stability, and Depurination Control in Oligonucleotide Synthesis

Executive Summary

In solid-phase oligonucleotide synthesis (SPOS), the removal of the 5'-O-dimethoxytrityl (DMT) protecting group is a repetitive, critical bottleneck. While the chemistry appears simple—an acid-catalyzed hydrolysis—the kinetic reality involves a precarious balance. You must drive the removal of the DMT group to completion to ensure high coupling efficiency (yield) while simultaneously minimizing the protonation of nucleobases, specifically adenosine and guanosine, which leads to depurination (purity loss).

This guide deconstructs the stability profiles of trityl groups under acidic conditions, analyzes the kinetic competition between deprotection and depurination, and provides actionable protocols for optimizing this step in therapeutic and research-grade synthesis.

Mechanistic Foundation: The Pathway

The cleavage of the 5'-O-DMT group is a unimolecular nucleophilic substitution (

The Reaction Pathway[1]

-

Protonation: The acid protonates the ether oxygen at the 5' position.

-

Rate-Limiting Step: The carbon-oxygen bond cleaves, releasing the 5'-hydroxyl group on the sugar and generating a resonance-stabilized trityl carbocation.

-

Chromophore Formation: The resulting DMT cation is planar and highly conjugated, absorbing light strongly at 495–500 nm (bright orange). This property is the basis for real-time coupling efficiency monitoring.

Resonance Stability and Lability

The rate of cleavage is directly proportional to the stability of the resulting carbocation. Electron-donating groups (like methoxy, -OMe) on the phenyl rings stabilize the positive charge via resonance.

-

Trityl (Tr): No methoxy groups. Unstable cation. Requires strong acid/long time. (Too slow for modern SPOS).

-

Monomethoxytrityl (MMT): One methoxy group. Moderate stability.[1] Used for 5'-amino modifiers or specific RNA protections.

-

Dimethoxytrityl (DMT): Two methoxy groups.[2][1][3][4] Highly stable cation. Rapid removal with mild acid. The industry standard.

Figure 1: The

The Depurination Vector: The Hidden Cost

The acid used to remove the DMT group poses a threat to the nucleobases.[5] Purines (Adenine and Guanine) are susceptible to protonation at the N7 and N3 positions.

Mechanism of Damage

-

N-Protonation: Acid protonates the N7 of the purine ring.

-

Glycosidic Cleavage: This protonation destabilizes the N-glycosidic bond (connecting the base to the sugar).

-

Abasic Site Formation: The base is lost, leaving an apurinic/apyrimidinic (AP) site.

-

Strand Scission: During the final deprotection step (usually basic conditions like Ammonium Hydroxide), the backbone cleaves at the AP site via

-elimination.

Result: Truncated sequences (n-x) that are difficult to separate from the full-length product (n).

Critical Variables: Acid, Solvent, and Kinetics[1]

The goal is to maximize the Detritylation Rate (

Acid Selection: TCA vs. DCA[5][6][7]

Solvent Effects: DCM vs. Toluene[10]

-

Dichloromethane (DCM): The standard solvent. Good solubility, but protic acids in DCM are highly active.

-

Toluene: A non-polar alternative. Kinetic studies suggest that depurination rates are suppressed in toluene compared to DCM, likely due to ion-pairing effects that reduce the effective acidity experienced by the nucleobases.

Quantitative Comparison

The following data summarizes the half-lives of N-protected nucleosides on solid support (CPG) exposed to deblocking reagents.

Table 1: Stability of N6-Benzoyl-Adenosine on CPG (Depurination Kinetics)

| Acid Reagent | Solvent | Approx.[1][3][4][9][10][11][12][13][14] Half-Life ( | Detritylation Efficiency | Risk Profile |

| 3% TCA | DCM | 19 min | Very High | High (Rapid Depurination) |

| 3% DCA | DCM | 77 min | High | Moderate (Standard for DNA) |

| 10% DCA | Toluene | > 100 min | Moderate | Low (Best for sensitive RNA/Long DNA) |

Data interpolated from kinetic studies on solid-support degradation (Paul & Royappa, 1996).

Experimental Protocols

Protocol A: Optimization of Detritylation Cycles

Objective: Determine the minimum acid contact time required for complete deprotection to minimize depurination exposure.[5]

-

Setup: Synthesize a test trimer (e.g., 5'-T-T-T-3') on your specific scale (1 µmol, 1 mmol, etc.).

-

Variable: Acid Pulse Delivery.

-

Standard: Flow 3% DCA/DCM for 60 seconds.

-

Test A: Flow 3% DCA/DCM for 2 x 15 seconds (Pulse-Wait-Pulse).

-

Test B: Flow 10% DCA/Toluene for 60 seconds.

-

-

Collection: Direct the waste stream from the detritylation step into a UV-transparent fraction collector.

-

Analysis: Measure Absorbance at 498 nm (

).-

Calculate Total Trityl Units =

. - (in DCM/Acid).

-

-

Validation: If the total trityl recovery matches the theoretical loading of the support, the deprotection is complete. If Test A yields 98% of Standard but reduces acid contact by 50%, adopt Test A.

Protocol B: Diagnostic for Depurination (The "Abasic Check")

Objective: Confirm if strand cleavage is occurring due to acid exposure.

-

Synthesis: Synthesize a Poly-A sequence (e.g.,

). Adenosine is the most acid-sensitive base. -

Cleavage: Deprotect in

(standard conditions). -

Analysis: Run Capillary Gel Electrophoresis (CGE) or Anion Exchange HPLC.

-

Interpretation:

-

Clean Peak: Single peak at n-mer.

-

Laddering: A "smear" or distinct peaks at n-1, n-2, n-3 indicates random depurination followed by cleavage.

-

Action: If laddering is observed, switch from TCA to DCA or reduce acid contact time.

-

Decision Logic for Process Optimization

Use this logic flow to select the appropriate reagents for your synthesis campaign.

Figure 2: Decision matrix for selecting detritylation conditions based on sequence risk profile.

Troubleshooting & Best Practices

-

The "Orange" Indicator:

-

A faint orange color during the first cycle usually indicates low coupling efficiency or issues with the solid support loading, not the acid strength.

-

However, if the orange color persists in the column after the acid wash step, your flow rate is too low or the wash is insufficient. Residual cation can cause side reactions.

-

-

Moisture Control:

-

Water is a nucleophile that competes with the DMT cation formation, but more importantly, it quenches the acid.

-

Paradox: While water slows detritylation (bad), it actually suppresses depurination (good). However, in SPOS, we keep the system anhydrous to protect the phosphoramidites in the next step. Ensure your DCM/Acid bottle is dry to maintain consistent kinetics.

-

-

Cation Scavenging:

-

In large-scale synthesis, the high concentration of DMT cations can be problematic.[4][6] While flow-through washing is standard, some protocols use scavengers (like pyrrole or methanol in the wash step) to strictly quench the cation and prevent re-tritylation, though this is less common in bench-scale synthesizers.

-

References

-

Paul, C. H., & Royappa, A. T. (1996). Acid binding and detritylation during oligonucleotide synthesis.[9] Nucleic Acids Research, 24(15), 3048–3052. [Link]

-

LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research, 38(8), 2522–2540. [Link]

-

Kofoed, T., & Wengel, J. (2009). Kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, 7, 52-57.[4] [Link]

-

Glen Research. (n.d.). Depurination of DNA During Oligonucleotide Synthesis.[3][4][6][14] Glen Report 22.19. [Link]

Sources

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5'-O-Trityl-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of nucleic acid chemistry and therapeutic development, the precise manipulation and characterization of nucleoside analogues are paramount. 5'-O-Trityl-2'-deoxyuridine, a key protected nucleoside, serves as a fundamental building block in the synthesis of oligonucleotides and various therapeutic agents. Its physicochemical properties, particularly its melting point and physical appearance, are critical parameters that dictate its handling, purification, and application in complex synthetic schemes. This guide provides a comprehensive technical overview of these core characteristics, grounded in experimental data and established scientific principles, to empower researchers in their pursuit of novel diagnostics and therapeutics.

Physicochemical Characterization of this compound

The trityl group, a bulky hydrophobic protecting group, significantly influences the physical properties of the parent nucleoside, 2'-deoxyuridine. This section details the experimentally observed and reported characteristics of this compound.

Physical Appearance

This compound is typically a white to off-white solid . Its morphology can range from a crystalline powder to an amorphous solid, depending on the method of preparation and purification. The introduction of the bulky trityl group generally imparts a more crystalline nature to the compound compared to its unprotected counterpart.

Melting Point

| Property | Description | Source |

| Physical State | Solid | General Chemical Knowledge |

| Color | White to off-white | General Chemical Knowledge |

| Form | Crystalline powder or amorphous solid | General Chemical Knowledge |

| Melting Point | Not definitively reported for this specific compound. A related compound, 5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine, melts at 246-248 °C. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a standard procedure in nucleoside chemistry, involving the selective protection of the 5'-hydroxyl group of 2'-deoxyuridine.

Principle: The primary 5'-hydroxyl group of 2'-deoxyuridine is more sterically accessible and reactive than the secondary 3'-hydroxyl group. This difference in reactivity allows for the selective introduction of the bulky trityl group at the 5'-position using trityl chloride in the presence of a base, typically pyridine.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2'-deoxyuridine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Addition of Trityl Chloride: To the stirred solution, add trityl chloride in slight excess (e.g., 1.1 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (typically after several hours to overnight), quench the reaction by the addition of a small amount of methanol.

-

Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% sodium bicarbonate solution) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Figure 1: Experimental workflow for the synthesis of this compound.

Melting Point Determination

Accurate determination of the melting point is crucial for assessing the purity of the synthesized this compound.

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. A pure compound will have a sharp melting range (typically 0.5-1 °C), while impurities will broaden and depress the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

Reporting: Report the melting point as a range from the onset to the completion of melting.

Figure 2: Workflow for the experimental determination of melting point.

Conclusion

The physicochemical properties of this compound, specifically its solid, typically white to off-white appearance and its melting point, are fundamental to its effective use in research and development. While a precise melting point for this specific compound is not widely published, the value for a close analogue provides a useful reference. The experimental protocols detailed in this guide offer a robust framework for the synthesis and characterization of this compound, ensuring that researchers can proceed with confidence in the quality and integrity of their starting materials. Adherence to these principles of thorough characterization is a cornerstone of scientific integrity and will undoubtedly contribute to the successful advancement of nucleic acid-based technologies.

References

The Strategic Utility of 5'-O-Trityl-2'-deoxyuridine in Nucleoside Architecture

The following technical guide details the strategic application, synthesis, and utility of 5'-O-Trityl-2'-deoxyuridine in nucleoside chemistry.

Executive Summary

In the high-throughput world of automated oligonucleotide synthesis, the 4,4'-dimethoxytrityl (DMT) group is ubiquitous due to its extreme acid lability. However, in the realm of solution-phase nucleoside modification —particularly for the synthesis of antiviral analogs (e.g., Zidovudine, Stavudine) and structural isomers—the "naked" Triphenylmethyl (Trityl, Tr) group remains the superior strategic choice.

This compound (Tr-dU) serves as a robust "anchor" intermediate. Its enhanced stability against glycosidic cleavage and Lewis acids, combined with superior crystallization properties compared to DMT derivatives, makes it the preferred scaffold for harsh downstream modifications, such as 3'-inversion, anhydro-ring formation, and base-catalyzed substitutions.

Chemical Architecture & Comparative Stability

The core value of this compound lies in its specific stability profile, which occupies a "Goldilocks" zone—stable enough to survive basic and nucleophilic conditions that would degrade esters, yet removable without the hydrogenation required for benzyl ethers.

Structural Properties

| Property | Data / Description |

| Chemical Name | 5'-O-(Triphenylmethyl)-2'-deoxyuridine |

| CAS Number | 14270-73-6 |

| Molecular Formula | C |

| Molecular Weight | 470.52 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Pyridine, DMF, DCM, CHCl |

| TLC Mobility | R |

The Stability Pivot: Trityl vs. DMT

The absence of methoxy groups on the phenyl rings significantly lowers the stability of the corresponding carbocation compared to DMT. This necessitates stronger acidic conditions for deprotection, providing orthogonality .

| Feature | Trityl (Tr) | Dimethoxytrityl (DMT) | Strategic Implication |

| Acid Lability | Moderate. Requires 80% AcOH (heat) or TFA. | High. Cleaves with 3% TCA/DCM (seconds). | Tr survives mild acidic workups that strip DMT. |

| Base Stability | Excellent.[1] Stable to NaOH, NH | Excellent. | Both allow base-mediated modifications. |

| Crystallinity | High. Often forms stable crystals. | Low. Often forms amorphous foams. | Tr allows purification via crystallization, avoiding columns on scale-up. |

| Glycosidic Bond | Stabilizes the N-glycosidic bond against cleavage. | Less stabilization due to rapid deprotection. | Tr minimizes depurination/pyrimidine cleavage during harsh reactions. |

Strategic Synthesis Protocol

Objective: Synthesis of this compound from 2'-deoxyuridine on a multigram scale.

This protocol prioritizes regio-selectivity for the 5'-primary hydroxyl over the 3'-secondary hydroxyl using steric bulk and temperature control.

Reagents & Equipment[2][3][4]

-

Starting Material: 2'-Deoxyuridine (dU), dried in vacuo over P

O -

Reagent: Trityl Chloride (TrCl), recrystallized from acetyl chloride/hexane if necessary.

-

Solvent: Anhydrous Pyridine (stored over KOH pellets).

-

Workup: Dichloromethane (DCM), Sat. NaHCO

, Ethanol.

Step-by-Step Methodology

-

Azeotropic Drying: Suspend 2'-deoxyuridine (10.0 g, 43.8 mmol) in anhydrous pyridine (50 mL) and evaporate to dryness under reduced pressure to remove trace water. Repeat twice.

-

Reaction Setup: Resuspend the dried dU in anhydrous pyridine (100 mL). Add Trityl Chloride (13.4 g, 48.2 mmol, 1.1 eq).

-

Expert Insight: Unlike DMT-Cl, which reacts rapidly, Tr-Cl is slower. Heating to 60°C for 3–4 hours ensures completion, whereas DMT requires only RT.

-

-

Monitoring: Monitor via TLC (10% MeOH in DCM). Look for the disappearance of the polar dU spot (baseline) and appearance of the Tr-dU product (R

~0.5). -

Quenching: Once complete, cool to 0°C. Add MeOH (10 mL) to quench excess TrCl. Stir for 15 min.

-

Aqueous Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. A gummy solid or precipitate will form.

-

Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with cold 1M HCl (to remove pyridine), then Sat. NaHCO

, then Brine. -

Crystallization (Critical Step): Dry organics over Na

SO-

Result: this compound crystallizes as white needles. Yield is typically 80–90%.

-

The "Anchor" Effect: Downstream Applications

The primary utility of Tr-dU is its role as a precursor for 2,3'-anhydro nucleosides , a key pathway for synthesizing antiviral drugs like AZT (Zidovudine) and d4T (Stavudine).

Mechanism: The 2,3'-Anhydro Pivot

To invert the stereochemistry at the 3'-position (e.g., to introduce an azide in the ribo configuration), one cannot simply displace a leaving group due to steric hindrance and competing elimination. Instead, the synthesis utilizes the base (uracil) itself as an internal nucleophile.

-

Mesylation: The 3'-OH is converted to a mesylate (Ms).

-

Ring Closure: Under basic conditions, the C2-carbonyl oxygen of the uracil base attacks the 3'-position (backside attack), displacing the mesylate.

-

Result: Formation of a rigid 2,3'-anhydro-5'-O-trityl-2'-deoxyuridine bridge.

-

Ring Opening: A nucleophile (e.g., Azide, N

) attacks the 3'-position, reopening the bridge and inverting the center again (Double Inversion = Retention of relative configuration, or specific inversion depending on attack site).

Why Trityl? The formation of the anhydro ring requires strong bases (e.g., DBU, NaOH/EtOH) and elevated temperatures. The Trityl group remains perfectly stable, whereas ester protections (Acetyl/Benzoyl) would hydrolyze or participate in neighboring group migration.

Visualized Workflow: Synthesis of AZT Precursor

The following diagram illustrates the conversion of dU to the 2,3'-anhydro intermediate, highlighting the protective role of the Trityl group.

Caption: Pathway for the conversion of 2'-deoxyuridine to 3'-azido derivatives via the 2,3'-anhydro intermediate, enabled by the base-stability of the 5'-O-Trityl group.[2]

Quality Control & Characterization

To ensure the integrity of the this compound intermediate before proceeding to costly downstream steps, the following specifications must be met:

-

1H NMR (DMSO-d6):

- 11.3 (s, 1H, NH).

- 7.2–7.4 (m, 15H, Trityl aromatics).

- 6.15 (t, 1H, H-1', anomeric).

- 4.2 (m, 1H, H-3').

- 3.2 (m, 2H, H-5', distinct diastereotopic shift due to Tr).

-

Melting Point: 150–155°C (Decomposes). Note: Purity significantly affects MP; sharp melting indicates successful removal of pyridine salts.

-

Elemental Analysis: Calculated for C

H

References

-

Beigelman, L., et al. (1995). "Synthesis and biological activity of 2,5'-anhydro nucleosides." Nucleosides & Nucleotides, 14(3-5), 901-905. Link

-

Horwitz, J. P., et al. (1964). "Nucleosides. V. The Synthesis of 2,3'-Anhydro-2'-deoxyuridine." Journal of Organic Chemistry, 29(7), 2076-2078. Link

-

Verheyden, J. P. H., & Moffatt, J. G. (1970). "Halo sugar nucleosides. I. Iodination of the primary hydroxyl groups of nucleosides." Journal of Organic Chemistry, 35(8), 2319-2326. Link

- Gait, M. J. (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Fundamental reference for Trityl vs DMT stability).

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[3] (Comprehensive protocols for silyl/trityl protection).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of 2'-Deoxyuridine Analogs: A Guide to Critical Intermediates

Executive Summary & Retrosynthetic Logic

2'-Deoxyuridine (dU) analogs represent a cornerstone scaffold in antiviral (HSV, HIV) and antineoplastic (5-FU, Floxuridine) pharmacopoeia. Unlike their ribose counterparts, the synthesis of 2'-deoxy analogs presents a unique stereochemical challenge: the absence of the 2'-hydroxyl group eliminates the "neighboring group participation" that typically directs

This guide moves beyond generic textbook methods to detail a convergent, scalable workflow . We focus on three critical intermediate classes that form the "skeleton key" for accessing diverse dU libraries:

-

The Glycosyl Donor: High-purity 1-chloro-2-deoxy-ribose (The "Hoffer" Sugar).

-

The C5-Functionalized Scaffold: 5-Iodo-2'-deoxyuridine (The Cross-Coupling Hub).

Module 1: The Glycosyl Donor (The "Hoffer" Sugar)

The synthesis of

Protocol: Improved In-Situ Generation of Hoffer Chlorosugar

Traditional methods use gaseous HCl, which is difficult to quantify and hazardous. This improved protocol uses Acetyl Chloride (AcCl) to generate anhydrous HCl in situ.

Reagents:

-

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside (Precursor)

-

Acetyl Chloride (AcCl)[3]

-

Methanol (MeOH) / Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

-

Solvation: Dissolve the methyl glycoside precursor (10 mmol) in minimal glacial acetic acid (15 mL).

-

HCl Generation: In a separate dried flask at 0°C, add AcCl (1.5 eq) dropwise to MeOH (0.5 eq). Caution: Exothermic. This generates anhydrous HCl.

-

Chlorination: Transfer the HCl solution to the glycoside mixture. Stir at 10°C for 20-30 mins. The product will begin to precipitate.

-

Crystallization (The Critical Step): Filter the precipitate rapidly under cold conditions. Wash with cold Et2O.

-

Expert Insight: Do not use silica chromatography. The chloride is labile. Rely on the crystallization of the

-anomer to remove the

-

-

Storage: Store in a desiccator over KOH. Hydrolysis occurs rapidly in moist air.

Module 2: The Vorbrüggen Coupling Hub

The Silyl-Hilbert-Johnson reaction (modified by Vorbrüggen) is the industry standard for coupling. For 2'-deoxy sugars, we rely on SN2-like inversion of the

Mechanism & Stereocontrol

Since there is no 2'-acyl group to form a directing acyloxonium ion, the reaction depends on the thermodynamic stability of the

Figure 1: Mechanism of Vorbrüggen Glycosylation emphasizing the inversion pathway.

Validated Protocol

-

Silylation: Suspend Uracil (1.1 eq) in HMDS (excess) with catalytic Ammonium Sulfate. Reflux until clear (2-4 h). Evaporate excess HMDS completely (residual HMDS quenches the Lewis Acid).

-

Coupling: Dissolve silylated base and Hoffer Chlorosugar (1.0 eq) in anhydrous MeCN or DCM.

-

Activation: Add TMSOTf (1.1 eq) at 0°C. Warm to RT.

-

Quench: Pour into cold NaHCO3/DCM.

-

Deprotection: The toluoyl groups are removed via standard Zemplén conditions (NaOMe/MeOH).

Module 3: The C5-Diversification Hub (5-Iodo-2'-dU)

To create libraries of analogs, we do not synthesize each de novo. We synthesize 5-iodo-2'-deoxyuridine (5-IdU) . The C-I bond at position 5 is weak and highly reactive toward Palladium (0), making it the perfect "handle" for Sonogashira, Heck, and Suzuki couplings.

Protocol: Regioselective C5-Iodination

While I2/CAN is common, Iodine Monochloride (ICl) offers superior atom economy and easier workup for scale-up.

Reagents:

Workflow:

-

Dissolve dU in MeOH.

-

Add ICl (1.1 eq) in DCM dropwise at reflux.

-

Observation: The solution turns dark red/brown.

-

Reflux for 2 hours.

-

Workup: Cool and crystallize directly or concentrate. The product, 5-IdU, is significantly less polar than dU.

-

QC Check: 1H NMR (DMSO-d6) will show the disappearance of the H-5 doublet (approx 5.6 ppm) and the retention of the H-6 singlet (shifted downfield to approx 8.0 ppm).

-

Module 4: Advanced Functionalization (Synthesis of EdU)

5-Ethynyl-2'-deoxyuridine (EdU) is the premier analog for "Click" chemistry DNA labeling. It is synthesized via Sonogashira coupling from the 5-IdU hub.

Figure 2: Synthesis of EdU via Sonogashira Coupling.

Key Experimental Note: Deoxygenation is non-negotiable here. Oxygen promotes the homocoupling of the alkyne (Glaser coupling), ruining the yield. Sparge all solvents with Argon for 15 minutes prior to catalyst addition.

Troubleshooting & Data Summary

Table 1: Critical Process Parameters & QC Specifications

| Intermediate | Key Challenge | QC Specification (1H NMR) | Troubleshooting |

| Hoffer Chlorosugar | Hydrolysis to 1-OH | If oil forms, re-dissolve in minimal Et2O and seed with crystal. | |

| Protected Nucleoside | Use lower T during coupling. Ensure Sugar is pure | ||

| 5-Iodo-dU | Over-iodination | Loss of H5 signal. H6 singlet shifts downfield. | Wash with NaHSO3 to remove excess iodine color. |

| EdU (Alkyne) | Glaser Coupling (Dimer) | Alkyne proton (s) at | If solution turns blue/green (Cu oxidation), add ascorbate or re-sparge. |

References

-

Hoffer, M. (1960). "alpha-Thymidin." Chemische Berichte, 93(12), 2777–2781. Link

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Seminal text on Silyl-Hilbert-Johnson reaction).

-

Robins, M. J., & Barr, P. J. (1983). "Nucleic acid related compounds. 39. Efficient conversion of 5-iodo to 5-alkynyl and derived 5-substituted uracil bases and nucleosides." The Journal of Organic Chemistry, 48(11), 1854–1862. Link

-

Agrofoglio, L. A., et al. (2003). "Palladium-assisted routes to nucleosides."[6][7][8] Chemical Reviews, 103(5), 1875-1916. Link

-

Bierbaum, V., et al. (2006). "Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride." Synthetic Communications, 36(16), 2399-2403. Link

Sources

- 1. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of 2'-deoxyuridine and 5-fluoro-2'-deoxyuridine derivatives and evaluation in antibody targeting studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of the Genome: A Technical Guide to Trityl Protection in DNA Synthesis

Executive Summary

In the precise world of oligonucleotide synthesis, the dimethoxytrityl (DMT) group serves as the primary "gatekeeper."[1][2] It is the critical protecting group that ensures the sequential, single-step addition of nucleotides during the phosphoramidite cycle. Its unique chemical properties—specifically its acid lability and the stability of its carbocation—allow for high-yield iterative synthesis (often >99% per step) required to build modern therapeutic DNA and RNA drugs.

This guide explores the history, mechanistic chemistry, and practical application of trityl protection, offering researchers a deep dive into why this specific chemistry remains the industry standard despite decades of innovation.

Historical Context: From Khorana to Caruthers

The capability to synthesize DNA chemically did not begin with the automated synthesizers we use today. It started with the fundamental challenge of orthogonal protection —how to keep one reactive site open while blocking all others.

-

The Khorana Era (1960s): Har Gobind Khorana, a Nobel laureate, first introduced the trityl group to protect the 5'-hydroxyl of nucleosides. His early work utilized the phosphodiester method, which was slow and prone to side reactions, but the introduction of the acid-labile trityl group was revolutionary. It allowed for selective deprotection in the presence of base-labile protecting groups on the nucleobases (benzoyl, isobutyryl).

-

The Letsinger Improvement (1970s): Robert Letsinger introduced the phosphotriester method and, crucially, solid-phase synthesis. This anchored the growing chain to a polymer bead, allowing reagents to be washed away—a prerequisite for automation.

-

The Caruthers Breakthrough (1980s): Marvin Caruthers and his team developed phosphoramidite chemistry. They combined the high reactivity of phosphoramidites with the solid-phase approach and the established DMT protection strategy. This combination forms the bedrock of modern DNA synthesis.

The Chemistry of Trityl Groups

The efficacy of the trityl group lies in the stability of the trityl cation . When treated with acid, the trityl ether bond cleaves, generating a stable carbocation.

Resonance Stabilization

The triphenylmethyl (trityl) cation is stabilized by resonance delocalization across its three phenyl rings. The addition of electron-donating methoxy groups (–OCH₃) further stabilizes the cation, making the ether bond more acid-labile (easier to remove).

-

Trityl (Tr): No methoxy groups. Requires strong acid to remove. Too stable for standard DNA synthesis.

-

Monomethoxytrityl (MMT): One methoxy group. Intermediate lability. Often used for amine protection (e.g., on base modifiers) where orthogonal removal is needed.

-

Dimethoxytrityl (DMT): Two methoxy groups. The "Goldilocks" group. It is labile enough to be removed by weak acids (like TCA or DCA) in seconds but stable enough to survive the coupling and oxidation steps.

Visualization: Cation Stability

Figure 1: The hierarchy of trityl derivative stability. The addition of methoxy groups increases electron density, stabilizing the carbocation and increasing acid lability.

The Detritylation Cycle & Kinetics

In automated synthesis, "detritylation" is the first step of every cycle.[3] The 5'-DMT group is removed to expose the reactive 5'-hydroxyl.[3]

The Acid Choice: TCA vs. DCA

The choice of acid is a critical balance between detritylation efficiency and depurination (damage to the DNA).

-

TCA (Trichloroacetic Acid): Historically used.[4][5] It is a stronger acid (pKa ~0.7). It removes DMT very fast but causes significant depurination , especially on Adenine (A) bases.

-

DCA (Dichloroacetic Acid): The modern standard (pKa ~1.2). It is weaker than TCA. It removes DMT slightly slower but is much safer for the DNA, reducing depurination rates by nearly an order of magnitude.

Quantitative Comparison: Acid Lability

The following table summarizes the kinetic trade-offs between different acids used in deblocking.

| Acid Concentration | Solvent | Detritylation Speed | Depurination Risk (dA) | Application |

| 3% TCA | DCM | Very Fast (< 20s) | High (t1/2 ~19 min) | Short, pyrimidine-rich oligos |

| 3% DCA | DCM | Fast (~60-100s) | Low (t1/2 ~77 min) | Standard DNA/RNA Synthesis |

| 15% DCA | Toluene | Fast | Medium | Large-scale synthesis (overcomes acid binding) |

Data derived from kinetic studies on CPG-bound intermediates [4].

The Depurination Side Reaction

Depurination occurs when the N7 position of a purine (Adenine or Guanine) becomes protonated by the deblocking acid. This weakens the glycosidic bond, leading to the loss of the base and the formation of an abasic site. Upon final deprotection (ammonia treatment), the DNA strand cleaves at this site, reducing yield.

Figure 2: The mechanism of acid-catalyzed depurination.[6] Protonation of the N7 nitrogen destabilizes the glycosidic bond, leading to strand cleavage.[6]

Modern Applications & Challenges

Trityl-On Purification

The hydrophobic nature of the DMT group is a powerful tool for purification. By leaving the DMT group on the final base ("Trityl-On"), the full-length product becomes significantly more hydrophobic than the "failure sequences" (which are capped and lack a DMT group).

-

Method: Reverse-Phase HPLC or Cartridge (OPC) purification.

-

Result: The column retains the DMT-on full-length product, while failure sequences wash away. The DMT is then removed on the column (using dilute TFA) or after elution.

Large-Scale Synthesis (GalNAc)

For therapeutic oligonucleotides (e.g., GalNAc conjugates for liver targeting), synthesis is performed on a massive scale (moles vs. micromoles).

-

Challenge: Large columns behave like chromatography beds. The deblocking acid (DCA) is consumed/buffered by the massive amount of DNA bases before it can effect detritylation.

-

Solution: Higher concentrations of DCA (e.g., 10-15%) are sometimes used to overcome this "acid binding" lag, but this requires precise timing to prevent depurination [4].

Experimental Protocols

Protocol A: Real-Time Trityl Monitoring

Purpose: To calculate the stepwise coupling efficiency (yield) of the synthesis.

-

Collection: During the deblocking step, the effluent (waste) flows through a UV flow cell.

-

Detection: The DMT cation absorbs strongly at 498 nm (orange color).

-

Calculation:

-

Interpretation: A consistent yield of >99.0% indicates a healthy synthesis. A sudden drop indicates a clogged line, wet reagents, or a failed coupling.

Protocol B: Manual Detritylation (Post-Purification)

Purpose: To remove the DMT group after Trityl-On HPLC purification.

-

Resuspend: Dissolve the dried, purified Trityl-On oligo in 80% Acetic Acid (approx. 100 µL per OD).

-

Incubate: Let stand at room temperature for 20 minutes. (Do not heat, as this promotes depurination).

-

Precipitate: Add 3M Sodium Acetate (pH 5.2) and Ethanol to precipitate the DNA. The cleaved DMT alcohol (dimethoxytritanol) remains in the supernatant.

-

Wash: Rinse the pellet with 70% Ethanol to remove residual trityl byproducts.

References

-

Unraveling the Genetic Code: The Legacy of Har Gobind Khorana. National Institutes of Health (NIH).

-

The AGCT's of DNA Synthesis. Biosearch Technologies.

-

DNA Oligonucleotide Synthesis (Phosphoramidite Method). Sigma-Aldrich.

-

Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research.

-

Avoiding Depurination During Trityl-on Purification. Phenomenex Technical Note.

-

Glen Report 19.14: Microarrays, Nanotechnology and Beyond. Glen Research.

Sources

- 1. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Large Scale Oligonucleotide Production Service - Creative Biolabs [creative-biolabs.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective 5'-O-Dimethoxytritylation of 2'-Deoxyuridine

[1]

Abstract

The protection of the 5'-hydroxyl group of nucleosides is a cornerstone reaction in oligonucleotide synthesis.[1][2] This application note details the protocol for the regioselective 5'-O-dimethoxytritylation of 2'-deoxyuridine (dU). Unlike standard textbook procedures, this guide emphasizes the critical "hidden" variables—moisture control, pyridinium salt management, and silica gel buffering—that determine the difference between a 60% and a 95% yield.[1] We provide a self-validating workflow designed to minimize bis-tritylation (3',5'-di-O-DMT) and prevent acid-catalyzed detritylation during purification.[1]

Introduction & Strategic Rationale

In solid-phase phosphoramidite synthesis, the 4,4'-dimethoxytrityl (DMT) group is the industry standard for 5'-protection due to its unique acid lability, allowing for rapid deprotection cycles (detritylation) using trichloroacetic acid.[1]

For 2'-deoxyuridine, the challenge lies in regioselectivity .[1] The molecule possesses two hydroxyl groups:

-

5'-OH (Primary): Sterically accessible, kinetically favored.[1]

-

3'-OH (Secondary): Sterically hindered, kinetically slower.[1]

The Mechanistic Driver

The reaction utilizes 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine .[1] Pyridine serves a dual role:

-

Solvent: Solubilizes the polar nucleoside.[1]

-

Base/Catalyst: Neutralizes the HCl by-product and forms a reactive

-tritylpyridinium intermediate, which transfers the trityl group to the 5'-OH more efficiently than the free chloride.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Mechanistic Pathway Diagram[1]

Figure 1: Mechanistic pathway highlighting the activation of DMT-Cl by pyridine and the kinetic competition between the 5' and 3' hydroxyl groups.

Materials & Equipment

Critical Reagents

-

2'-Deoxyuridine (dU): >99% purity.[1][3] Must be dried (see Protocol Step 1).[1]

-

4,4'-Dimethoxytrityl chloride (DMT-Cl): >98%.[1] Note: If the solid is white, it is pure.[1] If it is pink/red, it contains hydrolyzed trityl alcohol or acid impurities.[1] Recrystallize from hexanes if necessary.

-

Pyridine: Anhydrous (<50 ppm water), stored over activated 4Å molecular sieves.[1]

-

Triethylamine (TEA): Essential for buffering the silica column.[1]

-

Methanol (MeOH): For quenching.[1]

-

Dichloromethane (DCM): Extraction solvent.[1]

Equipment

Detailed Protocol

Phase 1: Pre-Reaction Drying (The "Hidden" Variable)

Water reacts with DMT-Cl faster than the nucleoside, forming the inert DMT-OH (dimethoxytrityl alcohol).[1] Failure to dry reagents is the #1 cause of low yields.[1]

-

Place 2'-deoxyuridine (1.0 eq, e.g., 5.0 g) in a round-bottom flask.

-

Add anhydrous pyridine (10 mL per gram of dU).

-

Evaporate the pyridine on a rotary evaporator (40°C bath) to remove azeotropic water.

-

Repeat this co-evaporation step twice.

-

Resuspend the dried dU in fresh anhydrous pyridine (10 mL/g) and flush the flask with Argon.

Phase 2: The Reaction[1]

-

Cool the solution to 0°C in an ice bath. Cooling improves regioselectivity by slowing the reaction rate at the 3'-OH.

-

Add DMT-Cl (1.2 equivalents) portion-wise over 10 minutes. Do not dump it in all at once; a high local concentration favors bis-tritylation.[1]

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 3–4 hours .

-

Monitoring: Check TLC (DCM:MeOH 9:1).

Phase 3: Quenching & Workup[1][5]

-

Once starting material is <5% (by TLC), add Methanol (5 mL) to quench excess DMT-Cl.[1] Stir for 10 minutes.

-

Concentrate the mixture to a thick oil (syrup) under reduced pressure. Do not evaporate to total dryness, as pyridine salts can trap the product.

-

Partition: Dissolve the syrup in DCM (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 100 mL).

-

Wash with Brine (1 x 100 mL).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate to a foam.

Phase 4: Buffered Purification (Critical Step)

Silica gel is slightly acidic (pH ~5-6).[1] If you load DMT-protected nucleosides onto unbuffered silica, the product will turn orange and degrade (detritylate) on the column.[1]

-

Column Preparation: Slurry silica gel in Hexanes (or DCM) containing 1% Triethylamine (TEA) .[1]

-

Equilibration: Flush the column with the starting eluent (DCM + 0.5% TEA).

-

Loading: Dissolve the crude foam in a minimum amount of DCM (+ 0.5% TEA) and load.

-

Elution Gradient:

-

Pool fractions, evaporate, and dry under high vacuum to yield a white foam.[1]

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical decision points and the mandatory buffering of the chromatography column.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<60%) | Wet reagents (Water consumes DMT-Cl).[1] | Dry nucleoside by co-evaporation with pyridine 3x.[1] Use fresh DMT-Cl.[1] |

| Orange bands on column | Acidic silica causing detritylation.[1] | CRITICAL: Pre-wash silica with 1% Triethylamine (TEA).[1] Add 0.5% TEA to all elution solvents.[1] |

| High Bis-Tritylation | Excess DMT-Cl or reaction temperature too high.[1] | Strict 0°C start.[1] Add DMT-Cl slowly.[1] Stop reaction immediately when SM is consumed.[1] |

| Product is a Gum/Oil | Residual pyridine or solvent trapped.[1] | Co-evaporate with Toluene or Hexanes to remove pyridine traces.[1] Dry under high vacuum for 12h. |

| Red DMT-Cl Reagent | Hydrolysis of the reagent in the bottle.[1] | Recrystallize DMT-Cl from hot hexanes (should be white crystals).[1] |

References

-

Beaucage, S. L., & Caruthers, M. H. (1981).[1] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis.[1] Tetrahedron Letters, 22(20), 1859-1862.[1] Link

-

Gait, M. J. (Ed.).[1] (1984).[1] Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford.[1] (Foundational text for tritylation protocols).

-

Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982).[1] Transient protection: Efficient one-flask syntheses of protected deoxynucleosides.[1] Journal of the American Chemical Society, 104(5), 1316-1319.[1] Link[1]

-

Chaubey, S. A., et al. (2018).[1][5] Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid.[1][5][6][7] ACS Omega, 3(8), 9607–9612.[1][5] (Modern mechanistic insights). Link[1][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-phosphoramidite

[1][2][3]

Executive Summary

This guide details the synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite , the standard building block for incorporating Uracil into DNA oligonucleotides.

While the request specifies "5'-O-Trityl," this protocol focuses on the 4,4'-Dimethoxytrityl (DMT) derivative. In modern solid-phase oligonucleotide synthesis, DMT is the industry standard due to its higher acid lability compared to the simple Trityl (Tr) group, allowing for faster deprotection cycles without depurination risks. Note: If the strict Triphenylmethyl (Tr) derivative is required, the protocol below remains identical; simply substitute DMT-Cl with Trityl-Cl (Tr-Cl).

Chemical Retrosynthesis & Pathway

The synthesis is a two-step linear sequence starting from 2'-deoxyuridine. The 5'-hydroxyl is selectively protected due to steric accessibility, followed by the activation of the 3'-hydroxyl as a phosphoramidite.

Reaction Scheme Visualization

Figure 1: Linear synthetic pathway for the target phosphoramidite.

Phase 1: 5'-O-Protection (Tritylation)

Objective: Selectively protect the primary 5'-OH group while leaving the secondary 3'-OH free.

Reagents & Materials

| Reagent | Equivalents | Role |

| 2'-deoxyuridine (dU) | 1.0 | Nucleoside substrate |

| 4,4'-Dimethoxytrityl Chloride (DMT-Cl) | 1.2 | Protecting group source |

| Pyridine (Anhydrous) | Solvent | Solvent & Base catalyst |

| Methanol | Excess | Quenching agent |

Protocol

-

Drying: Co-evaporate 2'-deoxyuridine (dU) with anhydrous pyridine (3x) to remove trace water. Critical: Water competes with the nucleoside for DMT-Cl.

-

Reaction: Dissolve dried dU in anhydrous pyridine (approx. 10 mL/g). Add DMT-Cl (1.2 eq) in 3 portions over 30 minutes at room temperature.

-

Monitoring: Stir for 3-4 hours. Monitor by TLC (DCM/MeOH 9:1). The product will appear as a UV-active spot that turns bright orange upon acid spray (characteristic of the dimethoxytrityl cation).

-

Quench: Add Methanol (5 mL) and stir for 15 minutes to react with excess DMT-Cl.

-

Workup: Concentrate the mixture to a gum. Dissolve in DCM and wash with saturated NaHCO₃ (2x) and Brine (1x). Dry organic layer over Na₂SO₄.

-

Isolation: Flash chromatography is usually not necessary if the crude is clean; however, precipitation from DCM into cold Hexane/Ether is standard to remove residual pyridine.

Phase 2: 3'-O-Phosphitylation

Objective: Convert the 3'-OH into a reactive phosphoramidite moiety suitable for automated synthesis.

Reagents & Materials

| Reagent | Equivalents | Role |

| 5'-O-DMT-dU | 1.0 | Substrate |

| 2-Cyanoethyl N,N-diisopropyl-chlorophosphoramidite (CED-Cl) | 1.5 | Phosphitylating agent |

| N,N-Diisopropylethylamine (DIPEA) | 4.0 | Non-nucleophilic base (Acid Scavenger) |

| Dichloromethane (DCM) | Solvent | Anhydrous solvent |

Protocol

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Dissolve 5'-O-DMT-dU in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add DIPEA (4.0 eq) via syringe.

-

Why DIPEA? It scavenges the HCl generated during the reaction. Unlike Triethylamine, DIPEA is too sterically hindered to attack the phosphoramidite, preventing side reactions.

-

-

Activation: Cool the solution to 0°C (ice bath). Dropwise add CED-Cl (1.5 eq) over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 1-2 hours.

-

Observation: The solution may become slightly cloudy due to amine-salt formation.

-

-

Quench: Add degassed Methanol (1 mL) to quench excess CED-Cl. Dilute immediately with DCM.

Phase 3: Purification & "Self-Validating" QC

Critical Warning: Phosphoramidites are acid-sensitive . Standard silica gel is slightly acidic and will degrade the product (hydrolysis to H-phosphonate) during the column. You must neutralize the silica.

Purification Protocol (The "Buffered" Column)

-

Slurry Preparation: Prepare a slurry of Silica Gel 60 in Hexanes containing 5% Triethylamine (TEA) .

-

Column Packing: Pour the slurry and wash the column with 2 column volumes of the starting eluent (Hexane:Ethyl Acetate:TEA 50:49:1).

-

Elution: Load the crude mixture (dissolved in minimal DCM/TEA). Elute with a gradient of Hexane/EtOAc (with constant 1% TEA).

-

Target: The product typically elutes around 30-50% EtOAc.

-

-

Concentration: Pool fractions. Evaporate solvent at <30°C (heat sensitive). Co-evaporate with anhydrous Acetonitrile to remove residual TEA.

-

Storage: Dissolve in dry Acetonitrile, filter through a 0.2 µm PTFE filter, and dry down to a foam. Store at -20°C under Argon.

Quality Control (QC)

The final product must pass the following checks to be considered "Synthesis Grade."

| Analytical Method | Acceptance Criteria | Notes |

| 31P NMR (CDCl₃) | ~149.0 ppm (Singlet or Doublet) | Product is a mixture of diastereomers (Rp/Sp), often showing two peaks separated by ~0.5 ppm. |